CB2 Receptor Pharmacological Profile: Data Gap vs. Published 1,8-Naphthyridin-2(1H)-one-3-carboxamide Analogs
No published binding affinity (Ki), functional activity (cAMP, β-arrestin), or selectivity data (CB2 vs. CB1) could be located for N-(4-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. In contrast, structurally related 1,8-naphthyridin-2(1H)-one-3-carboxamide analogs, such as those bearing N1-p-fluorobenzyl or N1-morpholinoethyl groups and a C3-4-methylcyclohexyl carboxamide, demonstrate high-affinity CB2R binding with Ki values in the low nanomolar range and >1000-fold selectivity over CB1R in HEK-293 cell-based competitive binding assays [1]. Without analogous data for the target compound, no quantitative differentiation claim can be substantiated.
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Published 1,8-naphthyridin-2(1H)-one-3-carboxamide analogs: Ki < 10 nM at CB2R |
| Quantified Difference | Cannot be calculated |
| Conditions | Competitive binding assay using human recombinant CB2R expressed in HEK-293 cells [1] |
Why This Matters
This data gap means procurement decisions for this compound cannot be based on the well-characterized CB2R pharmacology of its chemical class, and its biological utility remains unvalidated.
- [1] Mugnaini, C., et al. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry, 57(21), 8777–8791. View Source
